REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][C:13]1[CH:18]=[C:17]([CH3:19])[N:16]=[C:15]([O:20][CH3:21])[C:14]=1[N+:22]([O-:24])=[O:23].CCN(CC)CC>C(Cl)Cl>[CH:12]([C:13]1[CH:18]=[C:17]([CH3:19])[N:16]=[C:15]([O:20][CH3:21])[C:14]=1[N+:22]([O-:24])=[O:23])=[O:11]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for an additional 15 min at −70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to ambient temperature over 90 min
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 100 mL of water
|
Type
|
CUSTOM
|
Details
|
the two phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with 100 mL of DCM
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with 50 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
The yellow solution was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed (2:3 EtOAc/Hexane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |